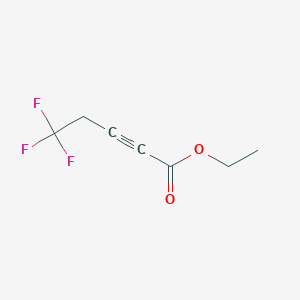

Ethyl 5,5,5-trifluoropent-2-ynoate

CAS No.:

Cat. No.: VC17651197

Molecular Formula: C7H7F3O2

Molecular Weight: 180.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F3O2 |

|---|---|

| Molecular Weight | 180.12 g/mol |

| IUPAC Name | ethyl 5,5,5-trifluoropent-2-ynoate |

| Standard InChI | InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2,5H2,1H3 |

| Standard InChI Key | NNIZPYCFYJUXQZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C#CCC(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 5,5,5-trifluoropent-2-ynoate features a pent-2-ynoate backbone substituted with three fluorine atoms at the terminal carbon (C5). The triple bond between C2 and C3 introduces rigidity, while the electron-withdrawing trifluoromethyl group (-CF₃) at C5 enhances the compound’s electrophilicity. The ester functional group (-COOEt) at C1 contributes to its polarity, influencing solubility in organic solvents .

Key identifiers:

-

IUPAC Name: Ethyl 5,5,5-trifluoropent-2-ynoate

-

SMILES: CCOC(=O)C#CCC(F)(F)F

-

InChI: InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2,5H2,1H3

Physicochemical Data

Table 1: Comparative molecular properties of selected fluorinated esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethyl 5,5,5-trifluoropent-2-ynoate | C₇H₇F₃O₂ | 180.12 | Alkyne, -CF₃, Ester |

| Ethyl 5,5,5-trifluoropent-2-enoate | C₇H₉F₃O₂ | 182.15 | Alkene, -CF₃, Ester |

| Ethyl (S)-2-amino-5,5,5-trifluoropentanoate | C₇H₁₂F₃NO₂ | 199.17 | Amine, -CF₃, Ester |

Synthesis and Manufacturing

Synthetic Routes

-

Alkyne Formation: Coupling ethyl propiolate with a trifluoromethyl-containing alkyl halide via Sonogashira or Cadiot-Chodkiewicz reactions.

-

Esterification: Reaction of 5,5,5-trifluoropent-2-ynoic acid with ethanol under acid catalysis .

Challenges in Production

The trifluoromethyl group’s steric bulk and electron-deficient nature may hinder alkyne stability during synthesis, necessitating low-temperature conditions or protective group strategies. Scalability is further complicated by the limited commercial availability of precursor molecules like 5,5,5-trifluoropent-2-ynoic acid .

| Hazard Category | Likely Classification |

|---|---|

| Flammability | Category 3 (H226) |

| Acute Toxicity (Oral) | Category 4 (H302) |

| Skin Irritation | Category 2 (H315) |

Environmental Impact

The persistence of trifluoromethyl groups in ecosystems raises concerns about bioaccumulation. Regulatory frameworks like REACH may require environmental fate studies before large-scale production .

Future Perspectives

Research Priorities

-

Synthetic Optimization: Develop catalytic methods to improve yield and selectivity.

-

Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

-

Toxicological Studies: Assess acute and chronic exposure risks.

Industrial Adoption

The compound’s utility in agrochemicals or materials science remains untapped. Collaboration between academic and industrial laboratories could accelerate its commercialization, provided safety and cost challenges are addressed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume